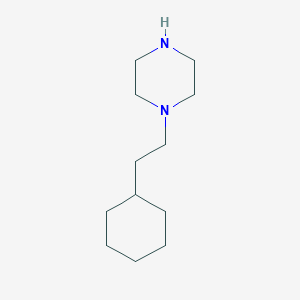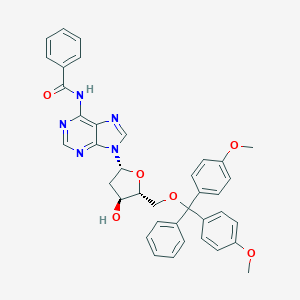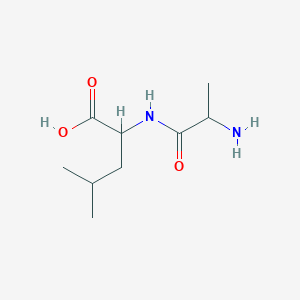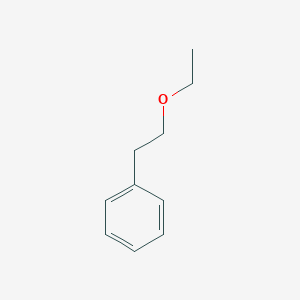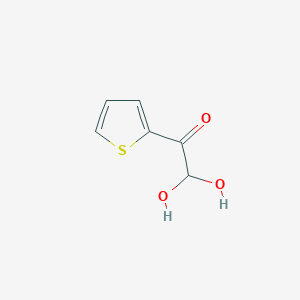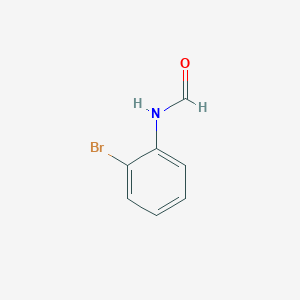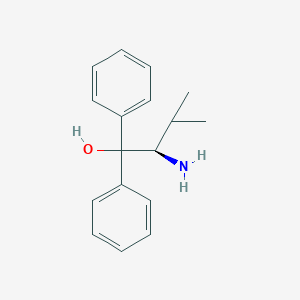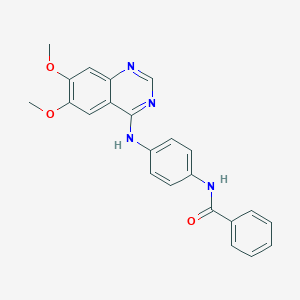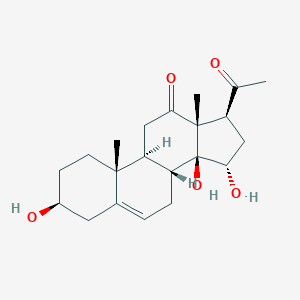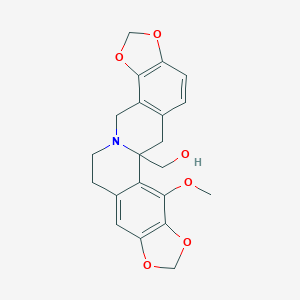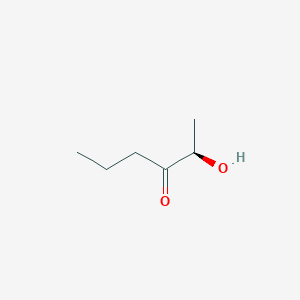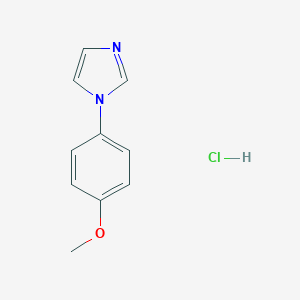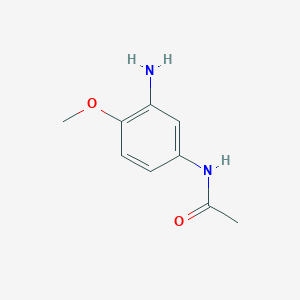![molecular formula C6H10Cl2F4OSi B160917 Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane CAS No. 1692-54-2](/img/structure/B160917.png)
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane, also known as TMCTS, is a chemical compound that is widely used in scientific research. It is a versatile reagent that has a wide range of applications in various fields, including organic synthesis, materials science, and surface chemistry. In
科学研究应用
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of silicon-containing compounds. It is also used in the preparation of functionalized surfaces, such as self-assembled monolayers. In addition, Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is used as a crosslinking agent in the preparation of silicone elastomers and in the modification of polymers.
作用机制
The mechanism of action of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is not fully understood. However, it is believed to react with hydroxyl groups present on the surface of materials, forming a covalent bond with the surface. This results in the formation of a stable, functionalized surface that can be used for a variety of applications.
生化和生理效应
There is limited research on the biochemical and physiological effects of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane. However, it is believed to be relatively non-toxic and non-carcinogenic. It is also considered to be a low-risk chemical, with no significant hazards associated with its use.
实验室实验的优点和局限性
One of the main advantages of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is its versatility. It can be used in a wide range of applications, from organic synthesis to materials science. It is also relatively easy to handle and store, making it a popular choice for researchers. However, there are some limitations to its use. For example, it can be difficult to control the extent of functionalization when using Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane, which can lead to inconsistent results. In addition, it can be expensive, which may limit its use in some laboratories.
未来方向
There are many potential future directions for the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in scientific research. One area of interest is the development of new functionalized surfaces using Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane. This could lead to the creation of new materials with unique properties and applications. Another area of interest is the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in the synthesis of new silicon-containing compounds. This could lead to the development of new drugs, catalysts, and materials. Finally, there is potential for the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in the field of nanotechnology, where it could be used to create new nanostructures with unique properties.
Conclusion:
In conclusion, Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is a versatile reagent that has a wide range of applications in scientific research. It is commonly used in organic synthesis, materials science, and surface chemistry. While there are some limitations to its use, it is considered to be a low-risk chemical with no significant hazards associated with its use. There are many potential future directions for the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in scientific research, including the development of new functionalized surfaces, the synthesis of new silicon-containing compounds, and the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in nanotechnology.
合成方法
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane can be synthesized using a variety of methods. One of the most common methods is the reaction of dichloromethylsilane with 3-(1,1,2,2-tetrafluoroethoxy)propyl magnesium bromide. This reaction results in the formation of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane as a colorless liquid. Another method involves the reaction of dichloromethylsilane with 3-(1,1,2,2-tetrafluoroethoxy)propene in the presence of a catalyst such as palladium on carbon.
属性
CAS 编号 |
1692-54-2 |
|---|---|
产品名称 |
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
分子式 |
C6H10Cl2F4OSi |
分子量 |
273.12 g/mol |
IUPAC 名称 |
dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
InChI |
InChI=1S/C6H10Cl2F4OSi/c1-14(7,8)4-2-3-13-6(11,12)5(9)10/h5H,2-4H2,1H3 |
InChI 键 |
YDAPSIYKUYWNDG-UHFFFAOYSA-N |
SMILES |
C[Si](CCCOC(C(F)F)(F)F)(Cl)Cl |
规范 SMILES |
C[Si](CCCOC(C(F)F)(F)F)(Cl)Cl |
其他 CAS 编号 |
1692-54-2 |
同义词 |
dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




